Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]-
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Overview
Description
Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C10H11NO. It is a derivative of acetonitrile, where the nitrile group is attached to a 4-ethoxyphenylsulfonyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides and other derivatives.
Scientific Research Applications
Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile group can be deprotonated to form a nucleophilic species, while the sulfonyl group can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile, 2-[(4-methoxyphenyl)sulfonyl]-
- Acetonitrile, 2-[(4-ethoxyphenyl)sulfanyl]-
Uniqueness
Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct reactivity compared to similar compounds with sulfanyl or methoxy groups. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic properties .
Properties
CAS No. |
132276-88-1 |
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Molecular Formula |
C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C10H11NO3S/c1-2-14-9-3-5-10(6-4-9)15(12,13)8-7-11/h3-6H,2,8H2,1H3 |
InChI Key |
CKTYEGUWRZSVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CC#N |
Origin of Product |
United States |
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